molecular formula C16H19NO2 B5308393 N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B5308393
M. Wt: 257.33 g/mol
InChI Key: IPPHHDMVKVTNIP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery .

Properties

IUPAC Name

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-6-7-14-12(10-19-15(14)8-11)9-16(18)17-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHHDMVKVTNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, benzofuran derivatives can be synthesized using a free radical cyclization cascade, which is an excellent method for constructing complex polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yields .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to be effective in producing benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Benzofuran derivatives can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide has various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-2-(6-methyl-1-benzofuran-3-yl)acetamide include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other benzofuran derivatives is its unique structural features and specific biological activities.

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